BenchChemオンラインストアへようこそ!

N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide

Kinase Inhibition B-Raf Oncology

This imidazo[1,2-a]pyrimidine scaffold provides a clean, unsubstituted baseline for kinase inhibitor SAR studies. Its precise 2-phenyl/3-benzamide pattern avoids confounding potency shifts common with halogen/methyl analogs. Use for reliable B-Raf, MET, Aurora profiling and analytical standard development. Source high-purity material to ensure reproducible kinase selectivity and cytotoxicity data.

Molecular Formula C19H14N4O
Molecular Weight 314.3 g/mol
Cat. No. B6141616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide
Molecular FormulaC19H14N4O
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C19H14N4O/c24-18(15-10-5-2-6-11-15)22-17-16(14-8-3-1-4-9-14)21-19-20-12-7-13-23(17)19/h1-13H,(H,22,24)
InChIKeyHWIXMLAMTFYZKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview of N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide for Kinase-Targeted Research


N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide (CAS 302817-95-4) is a heterocyclic small molecule that belongs to the privileged imidazo[1,2-a]pyrimidine scaffold [1]. This compound features a fused bicyclic core with a phenyl substituent at the 2-position and a benzamide moiety at the 3-position, a substitution pattern that positions it within a chemical class extensively explored for kinase inhibition, particularly against targets such as B-Raf, MET, and Aurora kinases [2]. Its molecular formula is C19H14N4O, with a monoisotopic mass of 314.11676108 Da [3]. While specific biological data for this exact compound is limited in the public domain, its core scaffold is well-documented as a versatile pharmacophore for developing ATP-competitive kinase inhibitors and other bioactive agents [4].

Why N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide Cannot Be Replaced by Generic Imidazopyrimidine Analogs


The imidazo[1,2-a]pyrimidine scaffold is not a monolith; its biological activity, selectivity, and even synthetic accessibility are exquisitely sensitive to the nature and position of substituents. As demonstrated in recent cytotoxic evaluations, minor structural variations within this class lead to significant differences in antiproliferative potency. For instance, among a series of imine-bearing imidazo[1,2-a]pyrimidines, the most active compound (3d) exhibited an IC50 of 43.4 μM against MCF-7 cells, while its reduced amine counterpart (4d) showed a modestly improved IC50 of 39.0 μM [1]. This 10% difference, arising from a simple change in a functional group, underscores the principle that the precise substitution pattern of N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide—specifically, the unsubstituted phenyl at the 2-position and the unsubstituted benzamide at the 3-position—defines a unique chemical space that cannot be assumed equivalent to even closely related analogs with halogen, methyl, or trifluoromethyl modifications . Generic substitution with an off-the-shelf analog risks invalidating experimental results and obscuring structure-activity relationships.

Quantitative Differentiation Guide: N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide vs. Key Analogs


Scaffold-Level Kinase Inhibition: B-Raf Inhibitory Potency of the Imidazo[1,2-a]pyrimidine Core

The imidazo[1,2-a]pyrimidine core, which forms the structural basis of the target compound, has been validated as a potent B-Raf kinase inhibitor scaffold. While direct data for N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide is not available, class-level evidence demonstrates that unoptimized imidazo[1,2-a]pyrimidine derivatives can achieve nanomolar potency against B-Raf. The baseline scaffold (compound 10 in the study) exhibits an IC50 of 0.003 μM (3 nM) [1]. This establishes a high-potency baseline for the class. In contrast, simple structural modifications within the same series (e.g., compounds 11a-e) lead to a 467- to 2133-fold reduction in potency (IC50 values ranging from 1.4 μM to 6.4 μM) [1]. This extreme sensitivity to substitution highlights the potential value of the specific substitution pattern found in N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide for maintaining or optimizing kinase inhibitory activity.

Kinase Inhibition B-Raf Oncology Medicinal Chemistry

Cytotoxic Activity in Breast Cancer Models: Benchmarking Against Structurally Related Imidazo[1,2-a]pyrimidines

The antiproliferative activity of imidazo[1,2-a]pyrimidine derivatives has been quantitatively assessed in breast cancer cell lines, providing a benchmark for the class. In a study evaluating imine-bearing imidazo[1,2-a]pyrimidines, the most active compound (3d) demonstrated an IC50 of 43.4 μM against MCF-7 cells and 35.9 μM against MDA-MB-231 cells [1]. Its reduced amine analog (4d) exhibited slightly improved potency with IC50 values of 39.0 μM and 35.1 μM, respectively [1]. While the target compound, N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide, is structurally distinct, it shares the same core scaffold and the 2-phenyl substituent. The reported data provide a quantitative reference point for assessing the cytotoxic potential of compounds within this chemical series. Importantly, compound 3d showed 1.6-fold selectivity for MCF-7 and 2.0-fold selectivity for MDA-MB-231 over healthy HUVEC cells, indicating that this scaffold can achieve a degree of cancer-cell selectivity [1].

Cytotoxicity Breast Cancer Antiproliferative Medicinal Chemistry

Kinase Targeting Scope: MET and Aurora Kinase Inhibition as Documented Applications of the Scaffold

The imidazo[1,2-a]pyrimidine scaffold has been explicitly claimed and developed as a core structure for targeting the receptor tyrosine kinase MET and Aurora kinases, as evidenced by multiple patent filings from major pharmaceutical organizations [1][2]. For instance, Sanofi-Aventis has patented novel imidazo[1,2-a]pyrimidine derivatives as MET inhibitors for anticancer applications [1]. Similarly, Merck & Co. has claimed imidazo[1,2-a]pyrimidine derivatives for treating disorders associated with MET activity [2]. In the academic literature, simplified analogs of marine metabolites incorporating the imidazo[1,2-a]pyrimidine moiety have been developed as Aurora B kinase inhibitors, with optimized compounds achieving IC50 values as low as 34 nM [3]. This broad and validated kinase-targeting profile distinguishes the scaffold from other heterocyclic cores and positions N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide within a well-precedented, high-value chemical space for kinase drug discovery.

Kinase Inhibition MET Aurora Kinase Oncology Drug Discovery

High-Value Application Scenarios for N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide in Drug Discovery


Kinase Inhibitor Lead Optimization and SAR Studies

Given the established potency of the imidazo[1,2-a]pyrimidine core against B-Raf (IC50 = 0.003 μM) [1] and its claimed utility for MET and Aurora kinase inhibition [2], N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide serves as an ideal starting scaffold for structure-activity relationship (SAR) campaigns. Its specific substitution pattern (unsubstituted phenyl at the 2-position and unsubstituted benzamide at the 3-position) provides a clean baseline for iterative optimization, allowing medicinal chemists to systematically introduce substituents and quantitatively assess their impact on kinase selectivity and potency. The extreme sensitivity of B-Raf inhibition to structural changes within the class (IC50 values ranging from 0.003 μM to 6.4 μM) underscores the value of using this specific compound as a reference point in SAR studies [1].

Cytotoxicity Profiling and Cancer Cell Selectivity Assessment

The imidazo[1,2-a]pyrimidine scaffold has demonstrated antiproliferative activity against breast cancer cell lines, with reported IC50 values in the 35-43 μM range and up to 2.0-fold selectivity over healthy cells [3]. N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide can be employed in comparative cytotoxicity assays to establish its own potency and selectivity profile. By benchmarking against the published data for compounds 3d and 4d, researchers can determine whether the specific substitution pattern of the target compound confers improved or differentiated activity against cancer cell panels. This is particularly relevant for early-stage oncology drug discovery programs seeking to identify novel chemotypes with favorable therapeutic windows.

Chemical Biology Tool Compound for Kinase Pathway Deconvolution

The broad kinase-targeting potential of the imidazo[1,2-a]pyrimidine scaffold—spanning B-Raf, MET, and Aurora kinases [1][2][4]—positions N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide as a useful chemical probe for deconvoluting kinase signaling pathways. Its unadorned substitution pattern makes it a suitable control compound for assessing the contribution of the core scaffold to observed biological effects, independent of potency-enhancing substituents. In academic and industrial settings, this compound can be used in kinome-wide selectivity profiling to map the baseline target engagement of the imidazo[1,2-a]pyrimidine core, thereby informing the design of more selective inhibitors.

Procurement as a Reference Standard for Analytical Method Development

With a well-defined molecular formula (C19H14N4O) and a monoisotopic mass of 314.11676108 Da [5], N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide is suitable for use as an analytical reference standard. Its distinct UV/Vis and mass spectrometric properties can support the development and validation of HPLC, LC-MS, and NMR methods for quantifying this compound and its analogs in biological matrices. In a procurement context, sourcing this compound from a reputable vendor ensures the availability of a characterized standard for quality control, stability studies, and method transfer activities in drug discovery and preclinical development.

Quote Request

Request a Quote for N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.